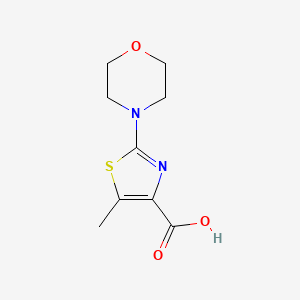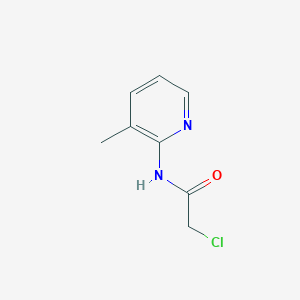![molecular formula C10H15N3O B15260474 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B15260474.png)
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable amine under acidic or basic conditions to form the desired pyrrolidinone ring . The reaction conditions often include solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary but often involve solvents like ethanol, dichloromethane, or tetrahydrofuran, and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one.
Pyrrolidin-2-one: A core structure in the compound, also found in various other bioactive molecules.
Pyrazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and a pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-2-13-7-8(6-11-13)5-9-3-4-10(14)12-9/h6-7,9H,2-5H2,1H3,(H,12,14) |
InChI Key |
BWYSUAIPYSHRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[(pentan-2-yl)amino]benzonitrile](/img/structure/B15260402.png)
![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)




![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B15260424.png)




![[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B15260445.png)

![2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B15260457.png)
